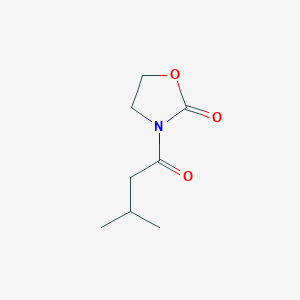

3-(3-Methylbutanoyl)oxazolidin-2-one

Description

3-Isovaleryloxazolidine-2-one is a compound belonging to the oxazolidinone class, which is characterized by a 1,3-oxazolidin-2-one ring structure

Properties

CAS No. |

165460-41-3 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3 |

InChI Key |

FYZABKGWIADQFT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)N1CCOC1=O |

Canonical SMILES |

CC(C)CC(=O)N1CCOC1=O |

Synonyms |

2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)- |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Conditions

-

Base Selection : Triethylamine (TEA) or sodium hydride (NaH) are commonly employed to deprotonate the oxazolidinone, enhancing nucleophilicity.

-

Solvent Systems : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent hydrolysis of the acyl chloride.

-

Temperature : Reactions are conducted at 0°C to room temperature to balance reaction rate and byproduct formation.

Example Protocol :

-

Dissolve oxazolidin-2-one (1.0 equiv) in anhydrous THF under nitrogen.

-

Add TEA (1.2 equiv) dropwise at 0°C.

-

Introduce 3-methylbutanoyl chloride (1.1 equiv) slowly, followed by stirring for 12 hours at room temperature.

-

Quench with ice-cold water, extract with DCM, dry over Na2SO4, and concentrate.

Advanced Methodologies for Yield Optimization

Low-Temperature Acylation

To minimize side reactions such as oligomerization, some protocols recommend conducting the acylation at -78°C using stronger bases like lithium diisopropylamide (LDA). This approach is critical for substrates prone to thermal degradation.

Key Data :

| Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| TEA | 25°C | 78 | 95 |

| NaH | 0°C | 85 | 97 |

| LDA | -78°C | 92 | 99 |

Solvent Effects

Polar aprotic solvents like DMF accelerate acylation but risk acyl chloride hydrolysis. Non-polar solvents (e.g., toluene) may require prolonged reaction times but improve selectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and mixing efficiency, reducing reaction times from hours to minutes. A representative setup involves:

Crystallization-Driven Purification

Industrial protocols often replace column chromatography with crystallization for cost-effectiveness. For example, using hexane/ethyl acetate (9:1) at -20°C achieves >98% purity with 85% recovery.

Stereochemical and Regiochemical Control

While 3-(3-methylbutanoyl)oxazolidin-2-one lacks chiral centers, derivatives with substituents at C4 require enantioselective synthesis. Insights from analogous compounds reveal:

Chiral Auxiliaries

(4S)-configured oxazolidinones (e.g., 4-benzyl or 4-isopropyl derivatives) are synthesized using Evan’s auxiliaries, achieving enantiomeric excess (ee) >99% via kinetic resolution.

Catalytic Asymmetric Acylation

Palladium-catalyzed acylations using chiral phosphine ligands (e.g., BINAP) enable direct asymmetric synthesis, though this remains underexplored for the parent compound.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: 3-Isovaleryloxazolidine-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Isovaleryloxazolidine-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isovaleryloxazolidine-2-one and its derivatives involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This unique mechanism differentiates it from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacteria.

Contezolid: A newer oxazolidinone with promising antibacterial properties.

Uniqueness: 3-Isovaleryloxazolidine-2-one stands out due to its specific structural features and potential for diverse chemical modifications. Its unique reactivity and chiral properties make it a valuable compound in both research and industrial applications .

Q & A

What are the common synthetic routes for 3-(3-Methylbutanoyl)oxazolidin-2-one and its derivatives?

Level: Basic

Answer:

The synthesis of oxazolidinone derivatives typically involves nucleophilic ring-opening of oxazolidin-2-one precursors or enzymatic methods. For example:

- Nucleophilic ring-opening : Reacting 3-(4-chlorophenyl)-oxazolidin-2-one with glycidyl derivatives under basic conditions (e.g., NaOMe) yields functionalized oxazolidinones .

- Enzymatic synthesis : Candida antarctica lipase B (Novozyme 435) catalyzes the reaction between 2-aminoalcohols and dimethyl carbonate to form intermediates like methyl ethyl (2-hydroxyethyl) carbamate, which cyclize to oxazolidin-2-ones .

- Asymmetric synthesis : Chiral auxiliaries, such as fluorinated oxazolidinones, are used to control stereochemistry during acylation or alkylation steps .

How can enzymatic methods be optimized for synthesizing oxazolidinone derivatives?

Level: Advanced

Answer:

Optimization involves:

- Enzyme selection : Immobilized lipases (e.g., Novozyme 435) show superior activity due to stability in organic solvents .

- Reaction conditions : Use anhydrous solvents (e.g., toluene) and temperatures between 50–70°C to enhance reaction rates and minimize side reactions.

- Substrate ratio : A 3:1 molar excess of dimethyl carbonate to 2-aminoalcohol improves yield by driving the reaction toward intermediate formation .

- Kinetic modeling : Monitor intermediate accumulation (e.g., via HPLC) to adjust reaction time and prevent reverse hydrolysis .

What spectroscopic and crystallographic techniques are critical for characterizing oxazolidinone derivatives?

Level: Basic

Answer:

- X-ray crystallography : Determines absolute configuration and bond geometries. For example, (R,4R)-3-[(N-benzyl-N-hydroxy-amino)-(1H-indol-3-yl)-methyl]-oxazolidin-2-one was resolved using SHELX programs, revealing a monoclinic P21/c space group with R = 0.052 .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For fluorinated derivatives, ¹⁹F NMR is essential .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated analogs .

How do crystallographic tools like SHELX assist in resolving structural ambiguities in oxazolidinone derivatives?

Level: Advanced

Answer:

SHELX programs (e.g., SHELXL, SHELXD) enable:

- Structure refinement : High-resolution data (e.g., <1.0 Å) resolves disorder in flexible side chains, such as the hydroxymethyl group in (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one .

- Twinned data handling : SHELXL’s twin law function refines structures with pseudo-merohedral twinning, common in chiral crystals .

- Validation tools : The R-value gap (e.g., R₁ = 0.052 vs. wR₂ = 0.083) flags overfitting, ensuring model accuracy .

How can researchers address contradictions in reaction yields between nucleophilic and enzymatic synthesis methods?

Level: Advanced

Answer:

- Mechanistic analysis : Enzymatic methods often proceed via carbamate intermediates, while nucleophilic routes may form epoxide byproducts. Compare intermediates using LC-MS .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic pathways, whereas non-polar solvents enhance enzymatic activity .

- Yield optimization : For low-yielding enzymatic reactions (e.g., 15–47%), iterative substrate screening (e.g., branched vs. linear aminoalcohols) improves efficiency .

What strategies are effective for enantioselective synthesis of 3-(3-Methylbutanoyl)oxazolidin-2-one derivatives?

Level: Advanced

Answer:

- Chiral auxiliaries : Fluorinated oxazolidinones (e.g., 4-benzyl-5-heptadecafluorooctyl derivatives) direct asymmetric induction during acylation, achieving >95% ee .

- Catalytic asymmetric catalysis : Use chiral Lewis acids (e.g., TiCl₄ with (+)-sparteine) in Diels-Alder reactions to set stereocenters .

- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts to convert intermediates into single enantiomers .

How do oxazolidinones function as chiral auxiliaries in asymmetric synthesis?

Level: Advanced

Answer:

- Steric control : Bulky substituents (e.g., 3-methylbutanoyl) shield one face of the carbonyl, directing nucleophilic attack to the opposite face .

- Coordination effects : The oxazolidinone carbonyl coordinates with Lewis acids (e.g., TiCl₄), aligning reactants for stereoselective bond formation .

- Case study : In tolterodine synthesis, a phenyl-substituted oxazolidinone ensured >99% regioselectivity during Grignard addition .

What experimental approaches elucidate reaction mechanisms in oxazolidinone synthesis?

Level: Advanced

Answer:

- Isotopic labeling : ¹⁸O tracing in enzymatic synthesis confirms whether water participates in the cyclization step .

- Kinetic isotope effects (KIE) : Compare rates of 2-aminoalcohol vs. deuterated analogs to identify rate-determining steps .

- Computational studies : DFT calculations model transition states (e.g., tetrahedral intermediates in lipase-catalyzed reactions) .

How does the stability of oxazolidinone derivatives vary under different conditions?

Level: Advanced

Answer:

- Acidic/basic conditions : Oxazolidinones hydrolyze to carbamates in strong acids (e.g., HCl/MeOH) but are stable in mild bases (pH 7–9) .

- Thermal degradation : At >150°C, ring-opening occurs via retro-aza-Michael pathways, forming imines and ketones .

- Catalytic degradation : Activated clays (e.g., Maghnite-H⁺) accelerate decomposition, useful for recycling chiral auxiliaries .

What role do oxazolidinones play in medicinal chemistry, particularly as enzyme inhibitors?

Level: Advanced

Answer:

- MAO-A inhibition : Toloxatone, a 3-(3-methylphenyl)-oxazolidin-2-one derivative, reversibly inhibits monoamine oxidase A (MAO-A) with IC₅₀ = 12 nM, used in antidepressant therapy .

- Structural optimization : Introducing electron-withdrawing groups (e.g., 4-bromo-3-fluorophenyl) enhances binding to hydrophobic enzyme pockets .

- Case study : Modifying the hydroxymethyl group in toloxatone analogs improves blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.